2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
Description
This compound belongs to the benzoxadiazocine-thione family, characterized by a fused bicyclic framework containing nitrogen, oxygen, and sulfur heteroatoms. The core structure consists of a 1,3,5-benzoxadiazocine ring system with a thione (C=S) group at position 2.
Properties
IUPAC Name |
9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-7-9-13(10-8-12)20-17(22)19-15-11-18(20,2)21-16-6-4-3-5-14(15)16/h3-10,15H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJHUBAYOWGEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is part of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H18N2OS
- Molecular Weight : 310.42 g/mol
- CAS Number : 702655-56-9
- Purity : >95%
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized as follows:
- Antimicrobial Activity : Research indicates that derivatives of benzoxadiazocine compounds often show significant antimicrobial properties. The presence of the thione group enhances these effects, making them potential candidates for developing new antimicrobial agents .
- Antitumor Activity : Some studies suggest that compounds with similar structures possess cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in malignant cells through various pathways .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. In vitro assays have demonstrated that certain derivatives can inhibit MAO-A and MAO-B isoforms effectively .
The biological activity of 2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is attributed to its structural features:
- Thione Group : This functional group is known for its ability to form stable complexes with metal ions and interact with biological macromolecules.
- Benzene Rings : The substitution patterns on the benzene rings can enhance lipophilicity and facilitate membrane permeability, allowing better interaction with cellular targets.
Case Study 1: Antimicrobial Activity
A study evaluated various derivatives of benzoxadiazocine for their antimicrobial properties against common pathogens. The results indicated that the thione-containing compounds displayed higher activity against Gram-positive bacteria compared to their non-thione counterparts. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL .
Case Study 2: Antitumor Effects
In vitro tests on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The IC50 values for cell viability were reported to be between 15 µM and 25 µM across different cancer types .
Case Study 3: MAO Inhibition
A detailed kinetic study assessed the inhibitory effect on MAO-A using fluorometric assays. The compound demonstrated an IC50 value of approximately 0.241 ± 0.011 μM against MAO-A, indicating potent inhibition compared to standard inhibitors like moclobemide .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione exhibit potent antimicrobial properties. For instance:
- Synthesis and Testing : A series of derivatives were synthesized and tested for their antimicrobial activity against various bacterial strains. The results indicated that these compounds were particularly effective against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis .
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Cytotoxicity Studies : In vitro studies have shown that related compounds possess cytotoxic effects against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) . The structure-activity relationship (SAR) analysis suggests that modifications to the benzoxadiazocine core can enhance potency against specific cancer types.
Drug Development
Due to their unique chemical structure and biological activity:
- Lead Compounds : The benzoxadiazocine scaffold serves as a promising lead structure for the development of new pharmaceuticals targeting infectious diseases and cancer .
Formulation Studies
The compound's solubility and stability profiles are essential for formulation in drug delivery systems:
- Nanoparticle Formulations : Research is ongoing into the encapsulation of these compounds within nanoparticles to improve bioavailability and targeted delivery .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with its analogs:
Key Observations:
Substituent Effects: Alkoxy Groups (e.g., Ethoxy): Increase polarity and solubility compared to alkyl or aryl groups. For example, the 10-ethoxy derivative (384.5 g/mol) has a higher molecular weight and enhanced hydrophilicity than the target compound . Aryl vs. Alkyl Substituents: The 4-methylphenyl group in the target compound provides aromatic π-stacking capabilities, which may enhance interactions with hydrophobic protein pockets .
Synthetic Pathways :
- Thionation using P₂S₅ (as in benzooxazine-thione synthesis) is a common method for converting carbonyl groups to thiones, though yields and reaction times vary with substituents .
- Sodium hydride in DMF, used in benzooxathiine synthesis, may also facilitate cyclization in benzoxadiazocine derivatives .
Biological Relevance: Compounds in this class are often explored for kinase inhibition, apoptosis modulation, or antimicrobial activity.
Research Findings and Challenges
Crystallographic Analysis :
- Programs like SHELX and OLEX2 are critical for resolving the complex stereochemistry of benzoxadiazocine-thiones. The target compound’s fused bicyclic system likely requires high-resolution data for accurate refinement .
Stability and Reactivity :
- Thione groups are prone to oxidation or nucleophilic attack. The 4-methylphenyl substituent may sterically protect the thione, enhancing stability compared to simpler analogs like 4-methyl-4H-benzo[1,4]oxazine-3-thione .
Unresolved Questions: Limited data exist on the target compound’s pharmacokinetics or toxicity. Comparative studies with analogs (e.g., ethoxy or bromo derivatives) are needed to elucidate structure-activity relationships.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
